From 2-Acylbenzoic Acids: A common approach involves the reaction of 2-acylbenzoic acids with hydrazine hydrate. This one-pot, two-step process proceeds through an in situ formed intermediate and allows for controlled crystallization to minimize residual hydrazine. This method is particularly useful for preparing 4-substituted phthalazin-1(2H)-ones. []
From 3-Hydroxyisoindolin-1-ones: Another strategy utilizes 3-hydroxyisoindolin-1-ones as starting materials, which are readily accessible through directed ortho-metalation of benzanilides followed by reaction with methyl pyridinecarboxylates. Subsequent treatment of the 3-hydroxyisoindolin-1-ones with hydrazine hydrate affords the desired 4-pyridyl-2H-phthalazin-1-ones. []
Mannich Reaction of 4-Aryl-2H-phthalazin-1-ones: 4-Aryl-2H-phthalazin-1-ones can be converted to 2-[(dialkylamino)methyl]-4-aryl-2H-phthalazin-1-ones through a Mannich reaction. This method offers a regioselective approach to introduce dialkylaminomethyl substituents at the 2-position of the phthalazinone ring system. []
Molecular Structure Analysis
X-ray crystallography studies on various derivatives have revealed crucial structural information, including bond lengths, bond angles, and dihedral angles, providing valuable insights into the conformational preferences and intermolecular interactions of these compounds. [, , , , ]
NMR spectroscopy, including 1H NMR and 13C NMR, is commonly employed for structural characterization. Two-dimensional NMR techniques, such as HMBC, HSQC, COSY, and ROESY, have been instrumental in assigning the NMR signals and elucidating the stereochemistry of complex derivatives. [, ]
Mechanism of Action
PRMT5•MTA Inhibition: MRTX1719, a clinical-stage drug candidate derived from 4-(Aminomethyl)phthalazin-1(2H)-one, selectively inhibits the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA). This inhibition is synthetically lethal in MTAP-deleted cancers. The mechanism involves binding to the MTA pocket of PRMT5, inducing conformational changes that prevent substrate binding and methylation. [, ]
PARP Inhibition: Certain derivatives, like AZD2281 (KU-0059436), exhibit potent inhibition of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. These enzymes play crucial roles in DNA repair, and their inhibition leads to synthetic lethality in cancer cells with defects in homologous recombination. []
Physical and Chemical Properties Analysis
Solubility: Generally, these compounds show good solubility in organic solvents like chloroform, DMF, and DMAc. The solubility in aqueous media can be modulated by introducing polar or ionizable substituents. [, ]
Thermal Stability: Most derivatives exhibit high thermal stability with decomposition temperatures above 400°C. []
Applications
Drug Discovery: 4-(Aminomethyl)phthalazin-1(2H)-one serves as a valuable scaffold in drug discovery, exemplified by the development of MRTX1719 for MTAP-deleted cancers and AZD2281 for cancers with DNA repair deficiencies. [, , ]
Synthesis of Bioactive Molecules: The versatility of the 4-(aminomethyl)phthalazin-1(2H)-one scaffold allows for the synthesis of diverse compounds with potential applications as antifungal agents, melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, and inhibitors of acetohydroxyacid synthase (AHAS), an enzyme involved in amino acid biosynthesis. [, , ]
Material Science: Polymers incorporating the 4-(Aminomethyl)phthalazin-1(2H)-one moiety have been developed, displaying excellent thermal properties and solubility, making them suitable for high-performance applications. [, ]
Related Compounds
MRTX1719
Compound Description: MRTX1719 is a potent and selective inhibitor of the PRMT5•MTA complex, demonstrating promising anticancer activity, especially against MTAP-deleted cancers. Developed through fragment-based screening and structure-guided optimization, MRTX1719 selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells [, , , ]. It exhibits dose-dependent inhibition of PRMT5-dependent symmetric dimethylarginine protein modification in MTAP-deleted tumors, correlating with antitumor activity in vivo [, , , ].
Relevance: MRTX1719 represents a significant advancement in developing selective PRMT5 inhibitors for MTAP-deleted cancers. Structurally, MRTX1719 is based on a 4-(aminomethyl)phthalazin-1(2H)-one core, directly connecting it to 4-(Aminomethyl)-1(2H)-phthalazinone [, , , ]. Further modifications on the phthalazinone scaffold contribute to MRTX1719's enhanced potency and selectivity.
Compound Description: This series of compounds, particularly derivative DDT26, shows potent inhibitory activity against BRD4, a target in cancer therapy []. DDT26 demonstrates anti-proliferative activity against various breast cancer cell lines and exhibits moderate PARP1 inhibitory activity [].
Relevance: The 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives share the core phthalazin-1(2H)-one structure with 4-(Aminomethyl)-1(2H)-phthalazinone, highlighting the versatility of this scaffold in medicinal chemistry []. The difference lies in the substitution at the 4-position of the phthalazinone ring.
Compound Description: This compound is a highly potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2 [, , , , , , ]. It exhibits promising activity against BRCA1-deficient breast cancer cell lines and is currently under clinical development for treating BRCA1- and BRCA2-defective cancers [, ].
Relevance: Similar to MRTX1719, this compound shares the 4-(aminomethyl)phthalazin-1(2H)-one core with 4-(Aminomethyl)-1(2H)-phthalazinone [, , , , , , ]. The presence of a substituted benzyl group at the 4-position further emphasizes the potential for modification on this core structure to target specific biological pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, , synthetic. a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative,, synthetic.